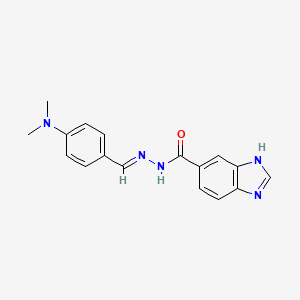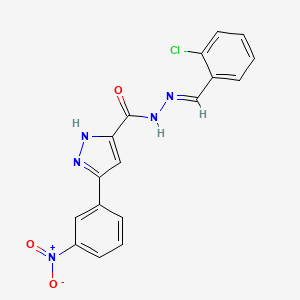![molecular formula C21H24N4O2 B11974309 ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)
ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-amino-1-(2-ciclohex-1-en-1-iletil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de las pirroloquinoxalinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirroloquinoxalina, un grupo éster etílico y una porción de ciclohexeno. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-amino-1-(2-ciclohex-1-en-1-iletil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxilato de etilo típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del núcleo de pirroloquinoxalina, seguido de la introducción del grupo éster etílico y la porción de ciclohexeno. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-amino-1-(2-ciclohex-1-en-1-iletil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Nucleófilos: Amoniaco, aminas
Electrófilos: Haluros de alquilo, cloruros de acilo
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-amino-1-(2-ciclohex-1-en-1-iletil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 2-amino-1-(2-ciclohex-1-en-1-iletil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-1-ciclohexeno-1-carboxilato de etilo
- 2-(1-Ciclohexenil)etilamina
- Ciclohexenona
Singularidad
El 2-amino-1-(2-ciclohex-1-en-1-iletil)-1H-pirrolo[2,3-b]quinoxalina-3-carboxilato de etilo es único debido a su combinación de un núcleo de pirroloquinoxalina con un grupo éster etílico y una porción de ciclohexeno. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H24N4O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
ethyl 2-amino-1-[2-(cyclohexen-1-yl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-21(26)17-18-20(24-16-11-7-6-10-15(16)23-18)25(19(17)22)13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13,22H2,1H3 |
Clave InChI |
FPAWUGFBQDCRID-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)
![Isopropyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974261.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974265.png)


![5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11974289.png)
![2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974291.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11974295.png)

